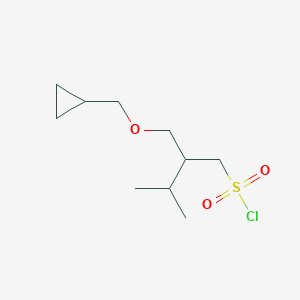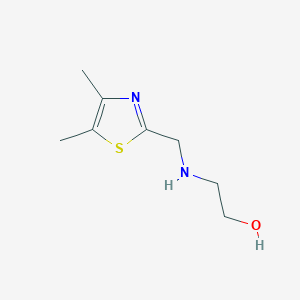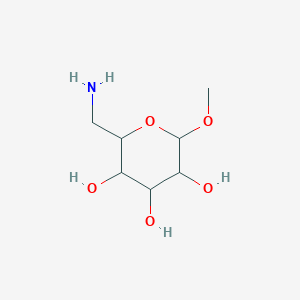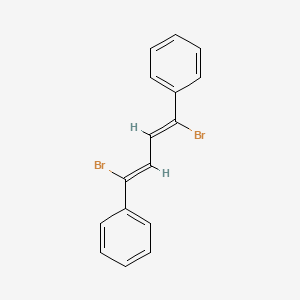
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is an organic compound that features a boron-containing dioxaborolane ring attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate typically involves the coupling of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the thiophene and the boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in cross-coupling reactions such as Suzuki-Miyaura, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its boron-containing structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a carbon-carbon bond with an electrophilic partner. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in materials science and electronic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Uniqueness
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is unique due to the presence of both a thiophene ring and a boronic ester group. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications such as organic synthesis, materials science, and medicinal chemistry.
Propiedades
Fórmula molecular |
C13H19BO4S |
|---|---|
Peso molecular |
282.2 g/mol |
Nombre IUPAC |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)9-6-10(19-8-9)7-11(15)16-5/h6,8H,7H2,1-5H3 |
Clave InChI |
STLPDUSCNIETCV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B13642288.png)






